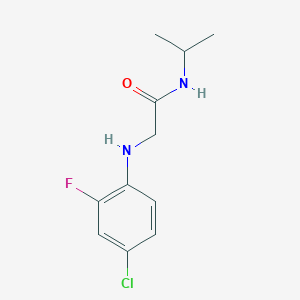
2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Preparation Methods
The synthesis of 2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide typically involves the reaction of 4-chloro-2-fluoroaniline with isopropyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to the modulation of their activity. This compound may inhibit or activate certain pathways, depending on its specific interactions with the molecular targets .
Comparison with Similar Compounds
2-((4-Chloro-2-fluorophenyl)amino)-N-isopropylacetamide can be compared with other similar compounds, such as:
4-Chloro-2-fluorobenzenemethanol: This compound shares the chloro and fluoro substituents but differs in its functional group, which is a methanol instead of an amide.
4-Chloro-2-fluorophenyl isocyanate: This compound has an isocyanate group instead of an amide, which can lead to different reactivity and applications.
2-Chloro-4-fluorophenol:
Properties
Molecular Formula |
C11H14ClFN2O |
|---|---|
Molecular Weight |
244.69 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoroanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H14ClFN2O/c1-7(2)15-11(16)6-14-10-4-3-8(12)5-9(10)13/h3-5,7,14H,6H2,1-2H3,(H,15,16) |
InChI Key |
KLZIMHUBLSIIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-(2'-(Dicyclohexylphosphanyl)-[1,1'-biphenyl]-2,6-diyl)bis(1-methyl-1H-indole)](/img/structure/B14903897.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
![(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14903909.png)
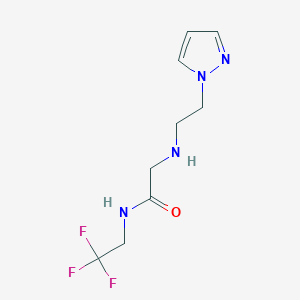
![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)
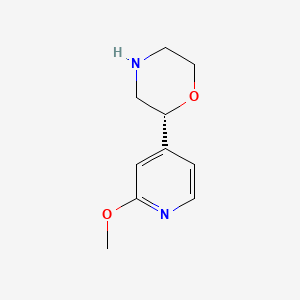
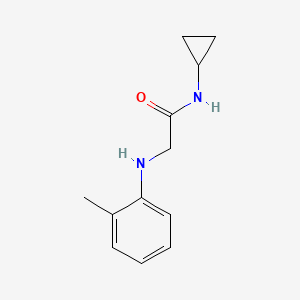
![tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B14903955.png)
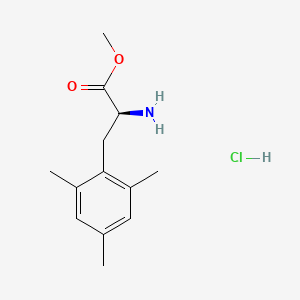
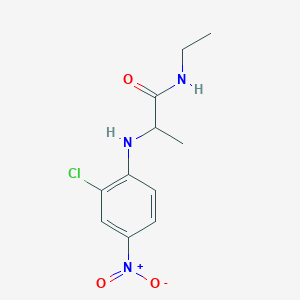
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)

![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
